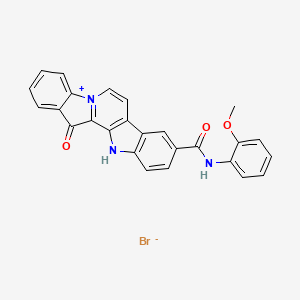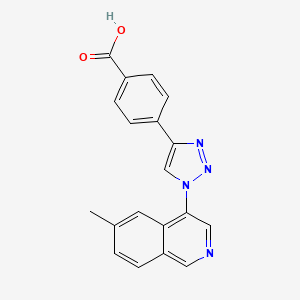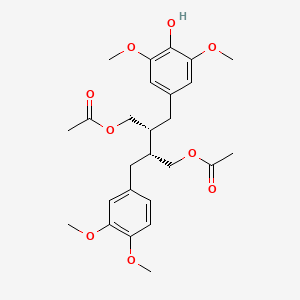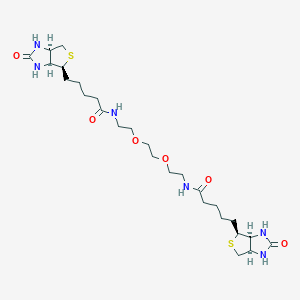![molecular formula C11H23NO5 B12404834 (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is a deuterated derivative of a compound that features a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This step involves the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling: The protected amino acid is then coupled with the appropriate carboxylic acid derivative under peptide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of deuterated analogs of biologically active molecules.
Biology
In biological studies, it serves as a tracer molecule due to its deuterium labeling, which helps in tracking metabolic pathways and studying enzyme mechanisms.
Medicine
In pharmaceutical research, the compound is used to develop deuterated drugs, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.
Industry
The compound finds applications in the development of advanced materials and as a standard in analytical chemistry for mass spectrometry calibration.
作用機序
The mechanism of action of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s metabolic pathways, leading to altered reaction rates and product distributions. This isotopic effect is utilized to study enzyme kinetics and drug metabolism.
類似化合物との比較
Similar Compounds
- (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid .
- (2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid.
Uniqueness
The uniqueness of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier isotope leads to different vibrational frequencies in infrared spectroscopy and altered reaction kinetics, making it a valuable tool in mechanistic studies and drug development.
特性
分子式 |
C11H23NO5 |
|---|---|
分子量 |
252.32 g/mol |
IUPAC名 |
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3;/t7?,8-; |
InChIキー |
URQQEIOTRWJXBA-ASKMLXMYSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


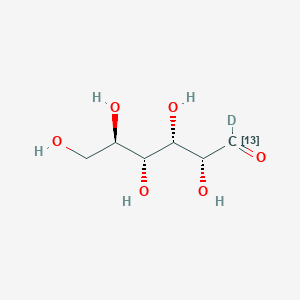
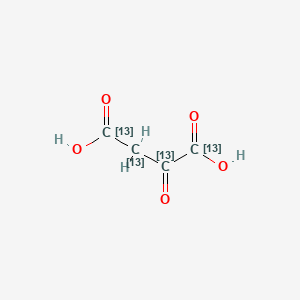



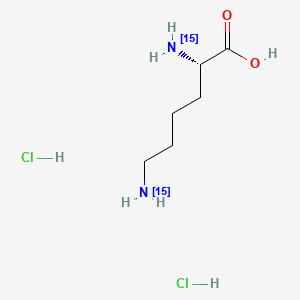

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)

